2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound with a complex structure that includes a pyranoquinoline core. This compound has garnered significant attention due to its potential pharmacological properties and diverse applications in scientific research.
Preparation Methods
The synthesis of 2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often include the use of organic catalysts like thiourea dioxide in aqueous media . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale synthesis with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of other heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications.
Industry: It is used in the development of corrosion inhibitors for mild steel.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the context of corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective film that prevents corrosion
Comparison with Similar Compounds
Similar compounds include other 2-amino-4-arylquinoline-3-carbonitriles and 2-amino-3-cyano-4H-chromenes . Compared to these compounds, 2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H15N3O3/c1-23-15-5-3-2-4-13(15)18-17(20(23)25)16(14(10-21)19(22)26-18)11-6-8-12(24)9-7-11/h2-9,16,24H,22H2,1H3 |
InChI Key |
UIUYILNZBJRPDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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